N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a benzo[d][1,3]dioxole moiety, a 4-fluorophenyl group, and a morpholinoethyl side chain, making it a structurally complex molecule with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the 4-fluorophenyl group, and the attachment of the morpholinoethyl side chain. One common synthetic route involves the following steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through a copper-catalyzed coupling reaction of a suitable precursor with a benzo[d][1,3]dioxole derivative.
Introduction of the 4-Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction using a 4-fluorophenyl halide and a suitable nucleophile.
Attachment of the Morpholinoethyl Side Chain: This can be accomplished through a nucleophilic substitution reaction, where the morpholinoethyl group is introduced using a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. This compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cell surface receptors, altering signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole Derivatives: These compounds share the benzo[d][1,3]dioxole core and exhibit similar biological activities.
Fluorophenyl Compounds: Compounds containing the 4-fluorophenyl group often have comparable pharmacological properties.
Morpholinoethyl Derivatives: These compounds feature the morpholinoethyl side chain and are studied for their therapeutic potential.
The uniqueness of this compound lies in its combination of these structural motifs, which confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c22-15-3-1-14(2-4-15)17(25-7-9-28-10-8-25)12-23-20(26)21(27)24-16-5-6-18-19(11-16)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMQXOICTSKFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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